molecular formula C23H27ClN2O4 B3444223 1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide

1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide

Cat. No. B3444223
M. Wt: 430.9 g/mol
InChI Key: OLOIZRPPKQIDEP-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide, commonly known as ABT-594, is a synthetic compound that has been extensively studied for its potential medicinal properties. ABT-594 is a member of the piperidine class of compounds and has been found to exhibit potent analgesic effects in animal models.

Mechanism of Action

ABT-594 acts as an agonist at the nicotinic acetylcholine receptor (nAChR) subtype, α4β2. This receptor is found in the central nervous system and is involved in pain modulation. Activation of the α4β2 receptor by ABT-594 leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and physiological effects:
ABT-594 has been found to exhibit potent analgesic effects in animal models. It has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain. In addition, ABT-594 has been found to exhibit antinociceptive effects, meaning that it can reduce the perception of pain.

Advantages and Limitations for Lab Experiments

ABT-594 has several advantages for use in lab experiments. It exhibits potent analgesic effects in animal models, making it a useful tool for studying pain modulation. However, ABT-594 has several limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of ABT-594. One potential direction is the development of new analogs of ABT-594 with improved pharmacokinetic properties. Another potential direction is the study of the effects of ABT-594 on other neurotransmitter systems, such as the endocannabinoid system. Finally, the potential use of ABT-594 in the treatment of chronic pain conditions, such as neuropathic pain, should be further explored.

Scientific Research Applications

ABT-594 has been extensively studied for its potential use as an analgesic agent. It has been found to exhibit potent analgesic effects in animal models, and its mechanism of action has been extensively studied. ABT-594 has also been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory pain.

properties

IUPAC Name

1-(3-chlorobenzoyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-29-20-7-6-16(14-21(20)30-2)8-11-25-22(27)17-9-12-26(13-10-17)23(28)18-4-3-5-19(24)15-18/h3-7,14-15,17H,8-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOIZRPPKQIDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-benzoyl)-piperidine-4-carboxylic acid [2-(3,4-dimethoxy-phenyl)-ethyl]-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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